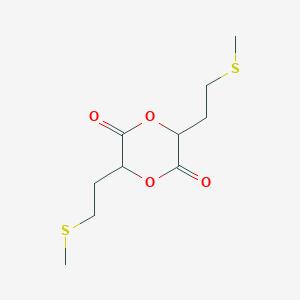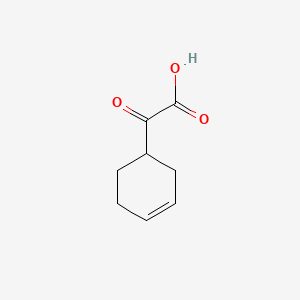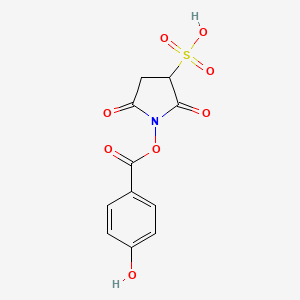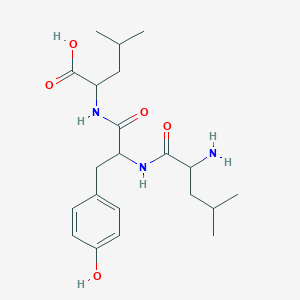
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 est un peptide synthétique composé d'une séquence d'acides aminés. Ce composé est remarquable pour ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La séquence comprend à la fois les formes D et L d'acides aminés, ce qui peut influencer son activité biologique et sa stabilité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique croissante.
Déprotection : Les groupes protecteurs des acides aminés sont éliminés pour permettre la réaction de couplage suivante.
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce peptide peut impliquer des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification, assurant la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 : peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut affecter des acides aminés comme le tryptophane et la méthionine.
Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide performique.
Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Réactifs de substitution : Divers agents alkylants pour la modification des chaînes latérales d'acides aminés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des acides aminés spécifiques impliqués et des conditions utilisées. Par exemple, l'oxydation du tryptophane peut conduire à la formation de kynurénine.
Applications de la recherche scientifique
This compound : a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.
Médecine : Applications thérapeutiques potentielles en raison de sa stabilité et de son activité biologique. Il peut être utilisé dans le développement de médicaments et comme outil de diagnostic.
Industrie : Utilisé dans le développement de technologies de séparation chirale et comme étalon dans les méthodes analytiques.
Mécanisme d'action
Le mécanisme d'action de This compound dépend de son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier à des récepteurs ou à des enzymes, influençant diverses voies biologiques. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus métaboliques.
Applications De Recherche Scientifique
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its stability and bioactivity. It can be used in drug development and as a diagnostic tool.
Industry: Utilized in the development of chiral separation technologies and as a standard in analytical methods.
Mécanisme D'action
The mechanism of action of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Gly-DL-Asp : Un dipeptide plus simple utilisé dans les technologies de séparation chirale.
DL-Phe-DL-Trp : Un autre peptide synthétique avec des applications biologiques potentielles.
Unicité
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 : est unique en raison de sa séquence spécifique et de l'inclusion des formes D et L d'acides aminés. Cette configuration peut améliorer sa stabilité et son activité biologique par rapport aux peptides composés uniquement d'L-acides aminés.
Propriétés
Formule moléculaire |
C40H52N12O13 |
|---|---|
Poids moléculaire |
908.9 g/mol |
Nom IUPAC |
3-amino-4-[[5-amino-1-[[2-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59) |
Clé InChI |
BNIKMODLZSECHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)

